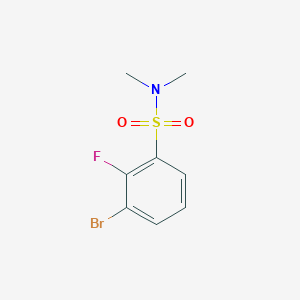

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid

Descripción general

Descripción

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 261924-94-1 . It has a molecular weight of 214.24 . It is stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 214-217 degrees Celsius .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Pain Relief Agent

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid: has been studied for its potential as an anti-inflammatory and pain relief agent. This compound, due to its structural similarity to methylsulfonylmethane (MSM), may share MSM’s properties such as reducing joint and muscle pain, inflammation, and oxidative stress . The compound’s ability to modulate inflammatory pathways could make it a valuable addition to the nutraceutical field, particularly in the development of dietary supplements aimed at managing chronic pain conditions.

Biomaterials Enhancement through Sulfonation

Sulfonation is a chemical modification process that introduces sulfonic acid groups to enhance biomaterial properties. The presence of the methanesulfonylmethyl group in the compound suggests that it could be used to improve the characteristics of biomaterials such as hydrogels, scaffolds, and nanoparticles . These enhancements could lead to better cellular responses, including adhesion, proliferation, and differentiation, which are crucial for applications in regenerative medicine, drug delivery, and tissue engineering.

Solvent Applications

Historically, compounds with sulfone groups have been used as high-temperature, polar, aprotic solvents. Given the structural features of 3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid , it could serve as a solvent in specialized industrial processes, particularly those requiring a solvent with unique dielectric properties .

Metal–Organic Frameworks (MOFs)

The compound’s potential to function as a linker in the synthesis of metal–organic frameworks (MOFs) could be explored. MOFs have a wide range of applications, including gas storage, sorption properties, and catalysis. The unique structure of this compound might contribute to the development of MOFs with unusual structures and uncommon applications .

Traditional Chinese Medicine

An interesting avenue of research is the compound’s role in traditional Chinese medicine. The sulfonation process has been applied to traditional Chinese medicine compounds, enhancing their efficacy and bioavailability. This compound could be part of a novel approach to modernize and improve the effectiveness of ancient remedies .

Antioxidant Properties

Compounds with sulfone groups have demonstrated antioxidant capabilities3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid could be investigated for its potential to act as an antioxidant, which would be beneficial in reducing oxidative stress and may have applications in preventing or treating diseases associated with oxidative damage .

Propiedades

IUPAC Name |

3-(methylsulfonylmethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S2/c1-17(14,15)6-8-7-4-2-3-5-9(7)16-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBINCJBIQGMAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(SC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)